Comprehensive Technical Guide on 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide: Structural Properties, Synthesis, and Applications
Comprehensive Technical Guide on 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide: Structural Properties, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist, I present this in-depth technical whitepaper detailing the chemical architecture, synthetic methodology, and multifaceted applications of 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide (CAS: 68352-29-4). This compound—an advanced derivative within the naphthanilide family—bridges the gap between industrial pigment manufacturing and emerging pharmacological research. By dissecting its synthesis through the lens of mechanistic causality and establishing self-validating analytical protocols, this guide serves as an authoritative resource for researchers and drug development professionals.
Chemical Identity and Structural Characterization
4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide is a highly functionalized aromatic amide. Its core structure consists of a naphthalene ring substituted with a hydroxyl group at the 1-position and a carboxamide group at the 2-position, which is further linked to a 4-chloro-2-nitrophenyl moiety [1].
The structural hallmark of this molecule is its capacity for intramolecular hydrogen bonding between the 1-hydroxyl proton and the adjacent amide carbonyl oxygen. This interaction locks the molecule into a planar conformation, significantly increasing its lipophilicity (Predicted XLogP3 = 5.2) and crystalline stability, which directly dictates its low aqueous solubility and high melting point [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)-1-hydroxy-2-naphthamide |
| CAS Registry Number | 68352-29-4 |
| Molecular Formula | C₁₇H₁₁ClN₂O₄ |
| Molecular Weight | 342.73 g/mol |
| Monoisotopic Mass | 342.04074 Da |
| Predicted XLogP3 | 5.2 |
| Predicted CCS [M+H]⁺ | 173.6 Ų |
Mechanistic Synthesis Protocol
The synthesis of 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide requires precise control over reaction conditions due to the deactivated nature of the aniline precursor. The protocol below outlines a two-step, one-pot methodology designed for high yield and purity.
Step-by-Step Methodology
Step 1: Activation of the Carboxylic Acid (Acyl Chloride Formation)
-
Reagent Loading: Suspend 1.0 equivalent of 1-hydroxy-2-naphthoic acid in anhydrous toluene.
-
Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF). Causality: DMF reacts with thionyl chloride to form a Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid to the acyl chloride.
-
Chlorination: Dropwise addition of 1.2 equivalents of Thionyl Chloride (SOCl₂). Heat the mixture to 70°C for 2 hours. Causality: SOCl₂ is chosen over PCl₅ because its byproducts (SO₂ and HCl) are gaseous and easily off-gassed, driving the equilibrium forward without requiring an aqueous workup that would hydrolyze the sensitive acyl chloride.
Step 2: Amidation 4. Aniline Addition: Cool the reaction to 50°C and add 1.0 equivalent of 4-chloro-2-nitroaniline. 5. Thermal Amidation: Elevate the temperature to 90–110°C (refluxing toluene) and maintain for 4–6 hours. Causality: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups severely deplete the electron density of the aniline's amine group, reducing its nucleophilicity. High thermal energy is mandatory to overcome the activation energy barrier for the nucleophilic acyl substitution. 6. Isolation: Cool the mixture slowly to 0–5°C. The target compound will precipitate as a crystalline solid due to its low solubility in cold toluene. Filter, wash with cold hexanes, and dry under vacuum.
Fig 1: Step-by-step synthetic workflow for 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide.
Industrial Applications: Azo Dyes and Pigments
While 3-hydroxy-2-naphthanilides (BONA derivatives) are the standard "Naphthol AS" coupling components, 1-hydroxy-2-naphthanilides serve as specialized intermediates for high-performance organic pigments and ice dyes [2].
In pigment synthesis, this compound acts as the coupling component . When reacted with a diazonium salt, electrophilic aromatic substitution occurs exclusively at the 4-position of the naphthalene ring. This regioselectivity is strictly governed by the strong electron-donating effect of the 1-hydroxyl group, which activates the para-position. The resulting azo pigments exhibit exceptional lightfastness and solvent resistance, largely due to the extensive internal hydrogen bonding network that prevents solvent intercalation.
Biological and Pharmacological Activity
Beyond industrial dyes, naphthanilides share a distinct structural homology with salicylanilides (e.g., Niclosamide), a class of potent anthelmintic and antibacterial agents. The 4'-chloro-2'-nitro substitution pattern on the aniline ring is a known pharmacophore for parasiticidal activity [3].
Mechanism of Action (Anthelmintic Potential)
Derivatives of 1-hydroxy-2-naphthanilides function as protonophores . Due to their high lipophilicity (XLogP3 > 5) and the presence of a weakly acidic phenolic proton, these molecules easily partition into the inner mitochondrial membrane of helminths. They shuttle protons (H⁺) across the membrane, dissipating the electrochemical proton gradient (ΔpH). This uncouples oxidative phosphorylation, halting ATP synthesis and leading to the rapid energy depletion and death of the parasite [3].
Fig 2: Proposed anthelmintic mechanism of action via oxidative phosphorylation uncoupling.
Analytical Validation & Quality Control
To ensure scientific integrity, any synthesized batch of 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide must be subjected to a self-validating analytical workflow. Relying on a single technique is insufficient; orthogonal methods must be used to confirm both the molecular mass and the functional group connectivity.
Table 2: Analytical Validation Metrics
| Analytical Technique | Target Signal / Parameter | Diagnostic Significance |
| Mass Spectrometry (ESI-) | m/z 341.03 [M-H]⁻ | Confirms exact molecular mass. The molecule exhibits high ionization efficiency in negative mode due to the acidic 1-OH proton [1]. |
| FTIR Spectroscopy | ~1650 cm⁻¹ (Amide I)~1530 cm⁻¹ (NO₂ Asym. Stretch) | Validates the successful formation of the carboxamide linkage and confirms the integrity of the nitro group. |
| ¹H NMR (DMSO-d₆) | > 10.0 ppm (Singlet, 1H) | Confirms the presence of the 1-OH proton. The signal is heavily deshielded and shifted downfield due to strong intramolecular hydrogen bonding with the amide carbonyl. |
References
-
PubChem. "4'-chloro-1-hydroxy-2'-nitro-2-naphthanilide (CID 289363)." National Center for Biotechnology Information. Available at:[Link]
-
Environment and Climate Change Canada. "Screening Assessment: Azo Pigments." Government of Canada. Available at:[Link]
-
Katiyar, J. C., et al. "2'-Chloro-1-hydroxy-2-naphthanilide-4'-isothiocyanate: A new cestodicidal agent." Zeitschrift für Naturforschung C, 1979. Available at:[Link]
